![molecular formula C22H26ClF2N3O2S B2688764 N-(2-(diethylamino)ethyl)-2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215398-68-7](/img/structure/B2688764.png)
N-(2-(diethylamino)ethyl)-2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide)-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by several physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods indicated the formation of an ion-associate or ion-pair complex .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve an ion-associate reaction . The title compound was produced in 85% of the reactions between sodium tetraphenyl borate and 4-amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride (procainamide hydrochloride) in deionized water at room temperature .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various methods . For instance, the ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .
Scientific Research Applications
- The synthesized complex of procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide) with tetraphenylborate (PR-TPB) has demonstrated antibacterial activity against both Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis) and yeast (Candida albicans) .
- Due to ionic bonding effects, it may improve dye and pigment coloration, making it suitable for applications in:
Antibacterial Activity
Potential Applications in Coatings and Additives
Mechanism of Action
Target of Action
The primary target of N-(2-(diethylamino)ethyl)-2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .
Mode of Action
N-(2-(diethylamino)ethyl)-2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride: interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, N-(2-(diethylamino)ethyl)-2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride disrupts this pathway, leading to a decrease in prostaglandin production and, consequently, a reduction in inflammation .
Pharmacokinetics
The ADME properties of N-(2-(diethylamino)ethyl)-2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride The compound’s effectiveness in inhibiting cox enzymes suggests it has sufficient bioavailability to reach its target sites .
Result of Action
The molecular and cellular effects of N-(2-(diethylamino)ethyl)-2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride ’s action include the inhibition of COX enzymes and a subsequent decrease in prostaglandin production . This leads to a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response .
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2,6-difluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2N3O2S.ClH/c1-5-26(6-2)12-13-27(21(28)18-15(23)8-7-9-16(18)24)22-25-19-17(29-4)11-10-14(3)20(19)30-22;/h7-11H,5-6,12-13H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDOQLTVBZUKNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)C)OC)C(=O)C3=C(C=CC=C3F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride |
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